molecular formula C10H12N2O2 B049578 N,N'-dimethylphthalamide CAS No. 19532-98-0

N,N'-dimethylphthalamide

Cat. No.: B049578
CAS No.: 19532-98-0
M. Wt: 192.21 g/mol
InChI Key: OAJRKNFPHGSOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dimethylphthalamide is a versatile organic compound of significant interest in synthetic chemistry and chemical biology research. Structurally characterized by a phthalic acid core where both carboxylic acid groups are functionalized as N-methyl amides, this molecule serves as a valuable precursor and building block. Its primary research applications include its role as an intermediate in the multi-step synthesis of more complex heterocyclic systems, pharmaceuticals, and functional organic materials. The electron-withdrawing nature and rigid planar structure of the phthalamide core make it a useful scaffold in the design of ligands for metal-organic frameworks (MOFs) and in the study of molecular recognition events. Furthermore, its mechanism of action in various contexts often involves its behavior as a hydrogen bond acceptor, influencing molecular packing in crystal engineering or modulating the physicochemical properties of derived compounds. Researchers utilize this compound to explore new reaction pathways in amidation chemistry and to develop novel analytical methods for the detection and quantification of specific molecular interactions. This product is intended for research and development purposes exclusively.

Properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJRKNFPHGSOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412292
Record name N,N'-dimethylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19532-98-0
Record name N,N'-dimethylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dimethylphthalamide can be synthesized through the condensation of phthalic anhydride with dimethylamine. The reaction typically involves heating phthalic anhydride with an excess of dimethylamine in a suitable solvent, such as toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-dimethylphthalamide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N’-dimethylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-dimethylphthalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phthalamide derivatives.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-dimethylphthalamide involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Structural Isomers: N,N′-Diacetyl-1,4-phenylenediamine

Molecular Formula : C₁₀H₁₂N₂O₂ (identical to N,N′-dimethylphthalamide)
Key Differences :

  • Functional Groups : Contains acetyl (-COCH₃) groups instead of methyl (-CH₃) amides (Fig. 2).
  • Applications : Used in laboratory research (e.g., dye intermediates) rather than as a synthetic by-product .
  • Reactivity : Acetyl groups may enhance solubility in polar solvents compared to methyl groups, altering reaction pathways .
Property N,N′-Dimethylphthalamide N,N′-Diacetyl-1,4-phenylenediamine
Molecular Weight 192.21 g/mol 192.22 g/mol
Functional Groups Methyl amides Acetyl amides
Primary Use Pharmaceutical by-product Laboratory reagent
Purity >95% (HPLC) Not specified

Chlorinated Analog: 3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Key Differences:

  • Substituents : A chlorine atom and phenyl group replace the methyl amides in N,N′-dimethylphthalimide.
  • Applications: Serves as a monomer precursor for polyimides, contrasting with N,N′-dimethylphthalamide’s role as a process impurity .
  • Synthesis : Requires high-purity conditions for polymer applications, unlike the incidental formation of N,N′-dimethylphthalamide .

Solvent Analogues: N,N-Dimethylacetamide (DMAc)

Molecular Formula: C₄H₉NO Key Differences:

  • Structure: A smaller, non-aromatic molecule with a single amide group.
  • Physico-Chemical Properties : Boiling point 164–167°C , miscible with water and organic solvents .
  • Applications : Widely used as an industrial solvent, contrasting with N,N′-dimethylphthalamide’s niche role .
Property N,N′-Dimethylphthalamide N,N-Dimethylacetamide (DMAc)
Boiling Point Not reported 164–167°C
Solubility Limited data; likely low Miscible in water/organics
Industrial Use By-product Solvent, reaction medium

Biological Activity

N,N'-dimethylphthalamide (DMPh) is an organic compound with the molecular formula C10H12N2O2, derived from phthalamide. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and applications in research and medicine.

Overview of this compound

This compound is synthesized through the condensation of phthalic anhydride with dimethylamine. This compound exhibits stability and is used as a reagent in organic synthesis, particularly in the preparation of biologically active molecules and polymers .

Antiproliferative Effects

Research indicates that this compound possesses antiproliferative activity , which can induce necrosis and apoptosis in various cell types, including cancer cells. The compound's action appears to be linked to its ability to interfere with cellular signaling pathways that regulate cell growth and survival.

Interaction with Biological Systems

This compound may affect the endocrine system and neural structures, similar to other phthalate compounds. These interactions can lead to dysregulation of critical hormonal axes, such as the hypothalamic-pituitary-gonadal axis, potentially impacting neurodevelopmental processes.

Biochemical Pathways

The biological effects of this compound are mediated through several biochemical pathways:

  • Cellular Effects : DMPh has been shown to significantly affect various cell types, particularly in cancer research, where it may alter proliferation rates and induce apoptosis.
  • Molecular Mechanisms : The compound can undergo reactions with amines, leading to the formation of primary amines, which may further participate in biological processes.
  • Metabolic Pathways : Similar to other phthalates, DMPh is subject to degradation by microorganisms under various conditions, suggesting potential environmental implications for its biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that DMPh exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Neurodevelopmental Impact : Research indicated that exposure to phthalate derivatives could lead to behavioral changes in animal models, suggesting a link between DMPh and neurodevelopmental disorders.
  • Endocrine Disruption : In vitro studies revealed that DMPh could disrupt endocrine signaling pathways, potentially leading to adverse reproductive outcomes.

Applications in Research and Industry

This compound has diverse applications across multiple fields:

  • Organic Synthesis : It serves as a building block for synthesizing more complex biologically active compounds.
  • Medicinal Chemistry : Investigations into its derivatives are ongoing for potential therapeutic applications, including anti-inflammatory and analgesic properties.
  • Industrial Use : The compound is utilized in producing polymers and dyes, showcasing its versatility beyond biological applications.

Q & A

Q. What are the key physicochemical properties of DMF critical for experimental design?

DMF's properties make it suitable for polar aprotic reactions, polymer synthesis, and as a solvent for organometallic catalysts. Key properties include:

PropertyValue/DescriptionReference
Boiling Point153°C
Density0.944 g/mL
SolubilityMiscible with water, organic solvents
Vapor Pressure2.7 mmHg (20°C)
Dielectric Constant36.7
Methodological insight: Select DMF for reactions requiring high polarity and thermal stability. Avoid in reactions sensitive to nucleophilic attack due to its decomposition into dimethylamine and CO under heat .

Q. How should DMF be purified for sensitive catalytic reactions?

  • Drying: Use molecular sieves (3Å) or distillation under reduced pressure to remove water (<50 ppm).
  • Deoxygenation: Purge with inert gas (N₂/Ar) for oxygen-sensitive reactions.
  • Contaminant Check: Analyze via Karl Fischer titration (water content) and GC-MS (volatile impurities) .

Q. What safety protocols are essential for handling DMF in laboratory settings?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions above 60°C to avoid inhalation of vapors .
  • Waste Disposal: Collect in halogen-free containers; incinerate via certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for DMF?

  • Cross-Validation: Compare experimental data (e.g., enthalpy of formation) with NIST Standard Reference Database .
  • Computational Methods: Use density functional theory (DFT) to calculate ΔfH°gas and validate against experimental results .
  • Error Analysis: Account for impurities (e.g., water) in DMF samples, which skew calorimetric measurements .

Q. What strategies optimize DMF's role in palladium-catalyzed C–C coupling reactions?

  • Solvent Effects: DMF stabilizes Pd(0) intermediates via coordination, enhancing catalytic turnover .
  • Additives: Use tetrabutylammonium bromide (TBAB) to improve solubility of inorganic bases (e.g., K₂CO₃) .
  • Case Study: In Suzuki-Miyaura couplings, DMF increases reaction rates by 30% compared to THF (Table 1) .

Table 1: Reaction Rate Comparison in Suzuki-Miyaura Coupling

SolventReaction Time (h)Yield (%)
DMF292
THF478

Q. How do trace impurities in DFM affect spectroscopic characterization of reaction products?

  • NMR Artifacts: Residual dimethylamine (decomposition product) causes baseline noise. Pre-dry DMF with activated molecular sieves .
  • IR Spectroscopy: Water contamination obscures carbonyl stretching (C=O) at 1670 cm⁻¹. Use anhydrous DMF for ligand-binding studies .
  • Mitigation: Employ high-purity DMF (≥99.9%) and validate via blank experiments .

Data Management & Reproducibility

Q. What tools support FAIR (Findable, Accessible, Interoperable, Reusable) data practices for DMF-based studies?

  • Repositories: Store spectral data in Chemotion or RADAR4Chem with metadata (e.g., solvent batch, purity) .
  • Electronic Lab Notebooks (ELNs): Use Chemotion ELN to document reaction conditions and safety protocols .
  • Standardization: Adopt IUPAC nomenclature and NIST reference data for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-dimethylphthalamide
Reactant of Route 2
Reactant of Route 2
N,N'-dimethylphthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.